molecular formula C18H20O3 B14388165 (5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol CAS No. 88481-72-5

(5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol

Cat. No.: B14388165
CAS No.: 88481-72-5
M. Wt: 284.3 g/mol
InChI Key: PWWRXNHRRMABPV-UHFFFAOYSA-N
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Description

(5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol is an organic compound with the molecular formula C18H20O3 It is a member of the dioxane family, characterized by a dioxane ring structure with benzyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol typically involves the reaction of benzaldehyde with glycerol in the presence of an acidic catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then reduced to yield the desired product. Common catalysts used include cationic acidic resins, which facilitate the etherification reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and catalyst concentration, ensures high yield and purity of the product. The process may also involve the use of solvents to enhance the reaction efficiency and facilitate product isolation .

Chemical Reactions Analysis

Types of Reactions

(5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of (5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The dioxane ring structure provides stability and facilitates binding to specific receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Benzyl-2-phenyl-1,3-dioxan-4-yl)methanol is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes .

Properties

CAS No.

88481-72-5

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(5-benzyl-2-phenyl-1,3-dioxan-4-yl)methanol

InChI

InChI=1S/C18H20O3/c19-12-17-16(11-14-7-3-1-4-8-14)13-20-18(21-17)15-9-5-2-6-10-15/h1-10,16-19H,11-13H2

InChI Key

PWWRXNHRRMABPV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)CO)CC3=CC=CC=C3

Origin of Product

United States

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